molecular formula C25H40O8 B13418167 Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5

Cat. No.: B13418167
M. Wt: 473.6 g/mol
InChI Key: ZJYZOWMDMWQJIV-VWFXUVMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 is a synthetic steroid compound. It is a glucuronide conjugate of androstane-3Alpha,17Beta-diol, which is a metabolite of dihydrotestosterone (DHT). This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 typically involves the glucuronidation of androstane-3Alpha,17Beta-diol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis. The process includes the preparation of androstane-3Alpha,17Beta-diol, followed by its glucuronidation using glucuronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of androgens. The compound is metabolized by glucuronosyltransferase enzymes, which facilitate its conjugation with glucuronic acid, making it more water-soluble and easier to excrete . This process helps regulate the levels of active androgens in the body and prevents their excessive accumulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in biochemical assays. This feature makes it particularly valuable in research settings where accurate quantification and identification of steroid metabolites are essential .

Properties

Molecular Formula

C25H40O8

Molecular Weight

473.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D

InChI Key

ZJYZOWMDMWQJIV-VWFXUVMVSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O

Origin of Product

United States

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